5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Biological Activity
5-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, Noubade et al. (2009) explored the synthesis of various N-arylanthranilic acid derivatives, including 1,3,4-oxadiazole compounds, and their biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).
Antimicrobial and Anti-Proliferative Properties
Recent studies have shown the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives. Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their significant inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Electronic Structure and Tautomeric Equilibrium
The electronic structure and tautomeric equilibrium of 1,3,4-oxadiazole derivatives have also been a subject of interest. Aydogan et al. (2002) conducted molecular orbital calculations to determine the optimized geometrical structures and electron delocalization in these compounds (Aydogan, Turgut, Ocal, & Erdem, 2002).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been highlighted in several studies. Ahsan et al. (2014) synthesized and evaluated novel oxadiazole analogues for their anticancer activity, observing significant sensitivity on various cancer cell lines (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Properties
CAS No. |
67829-24-7 |
---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-5-13(11(2)7-10)18-17-20-19-16(23-17)12-4-6-14-15(8-12)22-9-21-14/h3-8H,9H2,1-2H3,(H,18,20) |
InChI Key |
SWIUQBFXLZSMJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
67829-24-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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